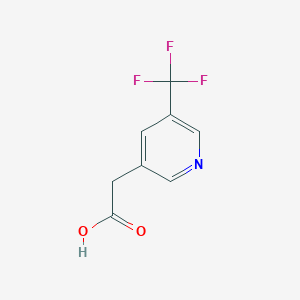

3-(Trifluoromethyl)pyridine-5-acetic acid

Descripción general

Descripción

3-(Trifluoromethyl)pyridine-5-acetic acid is a chemical compound that is used as an intermediate in the synthesis of various other compounds . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)pyridine-5-acetic acid involves a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical . A new metal-free method for the rapid, productive, and scalable preparation of 3-trifluoromethyl pyrroles has been developed. It is based on the electrophilic nature of the double bond of β-CF3-1,3-enynamides due to the electron-withdrawing characteristics of the trifluoromethyl groups and the strong nucleophilic nature of alkyl primary amines .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridine-5-acetic acid is characterized by the presence of a pyridine ring with a trifluoromethyl group attached to the 3-position . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)pyridine-5-acetic acid are characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reactions at large scale and in flow are also reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)pyridine-5-acetic acid are influenced by the presence of the trifluoromethyl group and the pyridine ring . The HNTP matrix exhibits excellent characteristics, including strong ultraviolet absorption, μm-scale matrix crystals, high chemical stability, low background ion interference, and high metabolite ionization efficiency .Aplicaciones Científicas De Investigación

Agrochemicals

3-(Trifluoromethyl)pyridine-5-acetic acid: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests. The trifluoromethyl group, in particular, is a common feature in more than 50% of the pesticides introduced in the last two decades .

Pharmaceuticals

In the pharmaceutical sector, this compound’s derivatives have been incorporated into several drugs. The unique physicochemical properties imparted by the fluorine atom, combined with the pyridine moiety, contribute to the biological activities of these drugs .

Veterinary Medicine

Similar to its use in human pharmaceuticals, 3-(Trifluoromethyl)pyridine-5-acetic acid is also utilized in veterinary products. Its derivatives have been approved for use in the market, and several are undergoing clinical trials .

Synthesis of Fluorinated Compounds

The compound is used as an intermediate in the synthesis of fluorinated organic chemicals, which are increasingly important in research due to their effects on the biological activities and physical properties of compounds .

Development of Pesticides

Specific derivatives of 3-(Trifluoromethyl)pyridine-5-acetic acid are in high demand for the synthesis of crop-protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine is a sought-after chemical intermediate for creating several pesticides .

Material Science

The incorporation of fluorinated pyridines can alter the properties of materials, making them suitable for specialized applications in material science. This includes the development of functional materials with enhanced durability and chemical resistance .

Chemical Research

Researchers utilize 3-(Trifluoromethyl)pyridine-5-acetic acid in various chemical reactions to study the behavior and characteristics of fluorinated compounds, which can lead to the discovery of novel reactions and synthetic methods .

Biological Studies

The compound’s derivatives are studied for their biological activity, which can lead to insights into new therapeutic targets and the development of novel biological assays .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, a group to which this compound belongs, are known to interact with multiple receptors . These interactions can lead to a variety of biological activities, making TFMP derivatives valuable in the pharmaceutical and agrochemical industries .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties allow TFMP derivatives to bind with high affinity to multiple receptors .

Biochemical Pathways

Tfmp derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that TFMP derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .

Result of Action

Given the broad range of biological activities associated with tfmp derivatives , it can be inferred that the effects of this compound at the molecular and cellular level could be diverse and significant.

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence how these compounds interact with their environment .

Safety and Hazards

3-(Trifluoromethyl)pyridine-5-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Direcciones Futuras

The future directions for the use of 3-(Trifluoromethyl)pyridine-5-acetic acid and its derivatives are expected to involve many novel applications in the agrochemical and pharmaceutical industries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-5(2-7(13)14)3-12-4-6/h1,3-4H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEMAIMWZJRTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694927 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)pyridine-5-acetic acid | |

CAS RN |

1000516-17-5 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

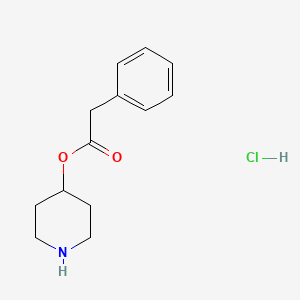

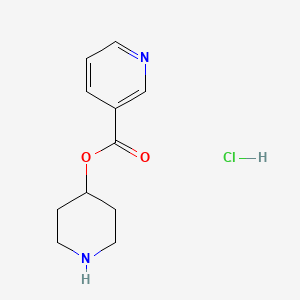

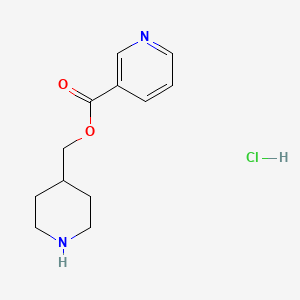

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)

![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)

![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)

![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)

![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)